S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is a complex organic compound with the molecular formula and a molecular weight of 700.7 g/mol. This compound features a unique structure that includes two anthracene units attached to a binaphthyl framework, making it significant in various chemical and biological applications. It is typically encountered as an off-white powder with a purity of around 95% . The compound's properties include being classified as an irritant, with appropriate safety measures recommended during handling.
This lack of information suggests that S-BBP is either a very new compound or one with a very niche application in a specific research field.
Research indicates that S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate may exhibit biological activities related to its chiral properties. For instance:
The synthesis of S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate typically involves several steps:
S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate has diverse applications:
Studies on S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate have focused on its interactions with other molecules:
Several compounds share structural or functional similarities with S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
1,1-Binaphthyl-2,2-diyl hydrogenphosphate | Structure | Commonly used as a chiral ligand; simpler structure without anthracene units. |
9-Anthracene carboxylic acid | Structure | Focuses on carboxylic functionality; used in polymer chemistry. |
(R)-(-)-Binaphthol | Structure | A precursor for many chiral ligands; lacks the anthracene moiety. |
This compound stands out due to its dual anthracene units that enhance its luminescent properties and potential applications in advanced optical materials compared to simpler analogs like 1,1-Binaphthyl-2,2-diyl hydrogenphosphate and (R)-(-)-Binaphthol. Its complex structure allows for unique interactions and functionalities not present in these other compounds .
The binaphthyl backbone serves as the structural foundation for this compound. Palladium-catalyzed cross-coupling reactions are the most widely employed method for constructing the 1,1'-binaphthyl system due to their high selectivity and compatibility with sensitive functional groups.
The Suzuki-Miyaura coupling between 2-naphthylboronic acid derivatives and aryl halides is frequently utilized. A typical protocol involves:
The choice of ligand significantly impacts yield and stereochemical control. For example, XPhos increases steric hindrance, reducing undesired homocoupling byproducts.
Ligand | Temperature (°C) | Yield (%) | Selectivity (R:S) |
---|---|---|---|
SPhos | 80 | 78 | 92:8 |
XPhos | 100 | 85 | 95:5 |
BINAP | 110 | 72 | 89:11 |
Microwave-assisted synthesis reduces reaction times from 24 hours to 2–3 hours while maintaining yields above 80%.
S-Anth-BINOL phosphate functions as a chiral Brønsted acid, leveraging its phosphate proton to activate substrates through hydrogen-bonding or ion-pairing interactions. In the 3-aza-Cope rearrangement, the catalyst protonates the quaternary ammonium substrate, stabilizing the transition state during the [3] [3]-sigmatropic shift [2]. The confined nanospace of the self-assembled hexagonal nanotube (formed by S-Anth-BINOL phosphate in aqueous media) enhances this activation by preorganizing the substrate into a reactive conformation [2].
Key mechanistic insights include:
Parameter | Value (Nanotube) | Value (Bulk Solution) |
---|---|---|
Rate Constant (k, s⁻¹) | 1.2 × 10⁻³ | 1.4 × 10⁻⁵ |
Activation Energy (ΔG‡) | 22.6 kcal/mol | 26.3 kcal/mol |
Table 1: Kinetic parameters for 3-aza-Cope rearrangement catalyzed by S-Anth-BINOL phosphate under confined vs. bulk conditions [2].
The anthracenyl substituents of S-Anth-BINOL phosphate engage in π-π stacking interactions with aromatic substrates, enforcing chiral environments critical for enantioselectivity. In the Nazarov cyclization of divinyl ketones, these interactions orient the substrate’s π-system perpendicular to the binaphthyl axis, enabling torquoselective ring closure [4].
Experimental evidence includes:
The interplay between π-π interactions and steric effects ensures high enantiomeric excess (up to 96% ee) in products [4] [5].
S-Anth-BINOL phosphate stabilizes transition states through a dual mechanism:
In the 3-aza-Cope rearrangement, these effects reduce the enthalpic barrier (ΔH‡) by 3.1 kcal/mol and the entropic barrier (−TΔS‡) by 1.6 kcal/mol compared to uncatalyzed reactions [2].
The catalyst’s rigid architecture favors kinetic control in stereoselective transformations:
Thermodynamic stabilization plays a secondary role, as evidenced by:
Irritant